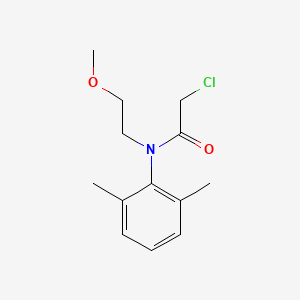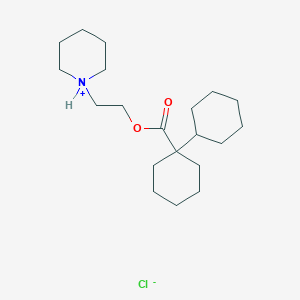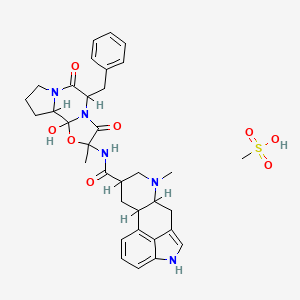
Dimethachlor
Descripción general
Descripción
Dimethachlor is a pre-emergence herbicide primarily used to control annual grasses and broad-leaved weeds. It is highly soluble in water and has low volatility, making it effective in various agricultural settings. This compound is known for its moderate toxicity to mammals and its environmental impact, particularly on aquatic organisms .
Aplicaciones Científicas De Investigación
Dimethachlor has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of herbicide residues.
Biology: Studied for its effects on various biological systems, particularly its impact on aquatic organisms and soil microbiota.
Medicine: Limited applications in medicine, primarily focused on its toxicological profile and potential health impacts.
Industry: Widely used in agriculture for weed control in crops such as winter oilseed rape, soybeans, and sugarbeet
Mecanismo De Acción
Target of Action
Dimethachlor is a pre-emergence herbicide . It primarily targets very-long-chain fatty acid (VLCFA) elongases , which are crucial enzymes involved in the biosynthesis of fatty acids in plants. By inhibiting these enzymes, this compound disrupts the normal growth and development of plants, particularly weeds.
Mode of Action
This compound interacts with its targets, the VLCFA elongases, by binding to the active sites of these enzymes . This binding inhibits the elongation process of fatty acids, leading to a disruption in the synthesis of lipids necessary for cell membrane integrity and function. As a result, the normal growth and development of the plant are hindered, leading to the death of the weed.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting VLCFA elongases, this compound disrupts the elongation of fatty acids, which are essential components of plant cell membranes. This disruption affects the integrity and function of the cell membranes, leading to impaired growth and development of the plant.
Pharmacokinetics
This compound is highly soluble in water and has a low volatility . . These properties influence the bioavailability of this compound in the environment and its uptake by plants.
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the weed. By disrupting the integrity and function of the cell membranes through the inhibition of fatty acid biosynthesis, this compound impairs the normal growth and development of the plant . This leads to the death of the weed, thereby controlling its proliferation in the field.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Its high solubility in water and low volatility suggest that it can be easily transported in the environment, particularly in aquatic systems . . These properties, along with local environmental conditions such as temperature, rainfall, and soil type, can influence the efficacy and stability of this compound in controlling weed growth.
Análisis Bioquímico
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important factors to consider
Dosage Effects in Animal Models
The effects of Dimethachlor vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors It could also have effects on metabolic flux or metabolite levels
Transport and Distribution
It could interact with transporters or binding proteins, as well as have effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Dimethachlor can be synthesized through a one-pot method involving the acylation of 2,6-dimethylaniline. The process typically involves the following steps:
Acylation: 2,6-dimethylaniline is acylated using an appropriate acylating agent.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and stringent quality control measures to maintain consistency and efficacy.
Análisis De Reacciones Químicas
Dimethachlor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound ethanesulfonic acid and this compound oxalamic acid.
Reduction: Under specific conditions, this compound can be reduced, although this is less common.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are usually carried out under controlled temperature and pH conditions.
Major Products: The primary products of these reactions are various metabolites, including this compound ethanesulfonic acid and this compound oxalamic acid
Comparación Con Compuestos Similares
Dimethachlor belongs to the chloroacetanilide class of herbicides, which includes compounds such as:
- Alachlor
- Acetochlor
- Metolachlor
- Butachlor
Compared to these compounds, this compound is unique in its specific molecular structure and its particular efficacy against certain weed species. While all these herbicides inhibit very long chain fatty acid synthesis, this compound’s specific binding affinity and environmental behavior set it apart .
Propiedades
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10-5-4-6-11(2)13(10)15(7-8-17-3)12(16)9-14/h4-6H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCDDNKJYDZXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCOC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058111 | |
| Record name | Dimethachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50563-36-5 | |
| Record name | Dimethachlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50563-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethachlor [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050563365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHACHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G91ARZ496 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethachlor exert its herbicidal effect?
A1: this compound primarily targets the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants, particularly in susceptible grasses and broadleaf weeds. [] This disruption of VLCFA synthesis ultimately hinders cell division and growth, leading to plant death. []
Q2: Are there other proposed mechanisms of action for this compound?
A2: While VLCFA inhibition is considered the primary mode of action, research suggests this compound may also impact other cellular processes in plants, indicating multiple sites of action within the Phytophthora genus. [] Further investigation is needed to fully elucidate these additional mechanisms.
Q3: What is the molecular formula and weight of this compound?
A3: this compound is represented by the molecular formula C13H19ClNO2 and has a molecular weight of 257.75 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed for structural elucidation of such compounds.
Q5: What are the primary degradation products of this compound?
A6: this compound degrades into various metabolites, including this compound ethanesulfonic acid (ESA) and this compound oxalamic acid (OA). [, ] These metabolites, along with the parent compound, have been detected in surface water samples, raising concerns about potential water contamination. []
Q6: What methods are used to analyze this compound and its metabolites?
A6: Several analytical techniques have been employed for the detection and quantification of this compound and its degradation products. These include:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with mass spectrometry (LC-MS or LC-MS/MS), provides high sensitivity and selectivity for analyzing this compound and its metabolites in various matrices like water, soil, and food. [, , , ]
- Ultra-High-Performance Liquid Chromatography coupled to Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS): This technique offers enhanced resolution and sensitivity for identifying and quantifying this compound and its metabolites in environmental samples. []
- Gas Chromatography coupled with Mass Spectrometry (GC-MS): This method is particularly useful for analyzing volatile organic compounds, including certain pesticide residues like this compound, in environmental and biological samples. [, ]
Q7: How are analytical methods for this compound validated?
A7: Validation of analytical methods for this compound and other pesticides is crucial to ensure accurate and reliable results. This process typically involves assessing parameters such as:
- Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified. [, ]
Q8: What are the potential environmental impacts of this compound?
A8: The widespread use of this compound raises concerns about its potential impact on the environment, particularly on non-target organisms and water resources.
- Aquatic Toxicity: Research has shown that chloroacetanilides, including this compound, can negatively affect aquatic organisms, particularly algae, by inhibiting their growth and reproduction. []
- Water Contamination: The detection of this compound and its metabolites in surface water sources highlights its mobility in the environment and potential to contaminate drinking water supplies. [, , ]
Q9: What strategies can be employed to mitigate the environmental risks associated with this compound?
A9: Several approaches can help minimize the environmental footprint of this compound:
- Optimizing Application Rates: Using the minimal effective dose of this compound can reduce the amount released into the environment. [, , ]
- Exploring Alternative Herbicides: Investigating and utilizing herbicides with lower persistence and toxicity profiles can offer more environmentally friendly weed control solutions. []
- Implementing Effective Water Treatment: Advanced water treatment technologies, including activated carbon filtration, have demonstrated promising results in removing pesticides like this compound from drinking water. []
- Developing Bioremediation Strategies: Exploring the use of microorganisms or enzymes to degrade this compound in contaminated environments can offer a sustainable remediation approach. []
Q10: What is known about the toxicity of this compound in animals?
A11: Studies in rats have shown that this compound is metabolized into reactive compounds called quinonimines. [] These metabolites have been linked to potential toxicity by forming adducts with proteins and DNA.
Q11: Is there evidence of resistance to this compound in weed populations?
A11: While there haven't been widespread reports of this compound resistance, the development of herbicide resistance is a complex and dynamic phenomenon. Continuous monitoring of weed populations and the implementation of integrated weed management strategies are essential to delay or prevent the emergence of resistance.
Q12: Are there alternative herbicides to this compound for weed control in oilseed rape?
A12: Yes, several alternative herbicides have been evaluated for weed control in oilseed rape, including:
- Clomazone: Often used in combination with this compound and Napropamide for pre-emergence weed control. [, , , ]
- Metazachlor: Another commonly used herbicide, sometimes applied in combination with Quinmerac and Imazamox in Clearfield® systems. [, , , , ]
- Quinmerac: Often used in mixtures with other herbicides for broad-spectrum weed control in oilseed rape. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)










